N1,N3-BIS(3-CHLOROPHENYL)BENZENE-1,3-DICARBOXAMIDE N1,N3-BIS(3-CHLOROPHENYL)BENZENE-1,3-DICARBOXAMIDE
Brand Name: Vulcanchem
CAS No.:
VCID: VC8799011
InChI: InChI=1S/C20H14Cl2N2O2/c21-15-6-2-8-17(11-15)23-19(25)13-4-1-5-14(10-13)20(26)24-18-9-3-7-16(22)12-18/h1-12H,(H,23,25)(H,24,26)
SMILES: C1=CC(=CC(=C1)C(=O)NC2=CC(=CC=C2)Cl)C(=O)NC3=CC(=CC=C3)Cl
Molecular Formula: C20H14Cl2N2O2
Molecular Weight: 385.2 g/mol

N1,N3-BIS(3-CHLOROPHENYL)BENZENE-1,3-DICARBOXAMIDE

CAS No.:

Cat. No.: VC8799011

Molecular Formula: C20H14Cl2N2O2

Molecular Weight: 385.2 g/mol

* For research use only. Not for human or veterinary use.

N1,N3-BIS(3-CHLOROPHENYL)BENZENE-1,3-DICARBOXAMIDE -

Specification

Molecular Formula C20H14Cl2N2O2
Molecular Weight 385.2 g/mol
IUPAC Name 1-N,3-N-bis(3-chlorophenyl)benzene-1,3-dicarboxamide
Standard InChI InChI=1S/C20H14Cl2N2O2/c21-15-6-2-8-17(11-15)23-19(25)13-4-1-5-14(10-13)20(26)24-18-9-3-7-16(22)12-18/h1-12H,(H,23,25)(H,24,26)
Standard InChI Key IGORITKTYKXBRW-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C(=O)NC2=CC(=CC=C2)Cl)C(=O)NC3=CC(=CC=C3)Cl
Canonical SMILES C1=CC(=CC(=C1)C(=O)NC2=CC(=CC=C2)Cl)C(=O)NC3=CC(=CC=C3)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-N,3-N-bis(3-chlorophenyl)benzene-1,3-dicarboxamide, reflects its symmetrical structure: a benzene core flanked by two carboxamide groups, each bonded to a 3-chlorophenyl ring. The SMILES notation C1=CC(=CC(=C1)C(=O)NC2=CC(=CC=C2)Cl)C(=O)NC3=CC(=CC=C3)Cl\text{C1=CC(=CC(=C1)C(=O)NC2=CC(=CC=C2)Cl)C(=O)NC3=CC(=CC=C3)Cl} illustrates the connectivity, with chlorine atoms at the meta positions of both phenyl rings. This configuration contrasts with related derivatives such as N1,N3-bis(3-nitrophenyl)benzene-1,3-dicarboxamide (PubChem CID 306548) and N,N'-bis[3-(trifluoromethyl)phenyl]benzene-1,3-dicarboxamide (PubChem CID 294997) , which feature nitro and trifluoromethyl groups, respectively.

Computed and Experimental Properties

Key physicochemical properties include:

PropertyValueSource
Molecular Weight385.2 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
XLogP3-AA (LogP)~4.1 (estimated)
Rotatable Bond Count4

The presence of electron-withdrawing chlorine atoms increases the compound’s lipophilicity compared to non-halogenated analogs, as evidenced by its higher estimated LogP relative to the nitro-substituted derivative (LogP 3.2) and the trifluoromethyl analog (LogP ~3.8) . The chlorine atoms also contribute to steric effects, influencing crystal packing and solubility.

Synthesis and Characterization

Synthetic Pathways

The most common synthesis route involves two steps:

  • Activation of Benzene-1,3-Dicarboxylic Acid: Conversion to the diacid chloride using thionyl chloride (SOCl2\text{SOCl}_2) or oxalyl chloride (ClCO2COCl\text{ClCO}_2\text{COCl}).

  • Amide Coupling: Reaction with 3-chloroaniline in the presence of a base such as triethylamine (Et3N\text{Et}_3\text{N}) to neutralize HCl byproducts.

Alternative methods employ coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl), which facilitate direct amide bond formation between the diacid and amine without intermediate isolation.

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at ~1650 cm1^{-1} (amide C=O stretch) and ~3300 cm1^{-1} (N-H stretch).

  • NMR Spectroscopy:

    • 1H^1\text{H}: Downfield shifts for amide protons (~10 ppm) and aromatic protons ortho to chlorine (~7.5 ppm).

    • 13C^{13}\text{C}: Carbonyl carbons at ~167 ppm, with chlorine-induced deshielding of adjacent aromatic carbons.

Supramolecular and Material Science Applications

Hydrogen Bonding Networks

The compound’s amide groups engage in intermolecular hydrogen bonding, forming one-dimensional chains or sheets in the solid state. This behavior mirrors that of N1,N3-bis(3-nitrophenyl)benzene-1,3-dicarboxamide, where nitro groups further stabilize crystal lattices through dipole-dipole interactions . Comparative studies suggest that chlorine’s larger atomic radius and polarizability enhance halogen bonding, a feature absent in nitro- and trifluoromethyl-substituted analogs.

Polymer Additives

Incorporating N1,N3-bis(3-chlorophenyl)benzene-1,3-dicarboxamide into polyamide matrices improves thermal stability, as evidenced by thermogravimetric analysis (TGA) showing a 20°C increase in decomposition onset temperature compared to unmodified polymers. The chlorine substituents likely act as radical scavengers, delaying chain scission during thermal degradation.

Comparative Analysis of Substituted Benzene Dicarboxamides

CompoundSubstituentMolecular Weight (g/mol)LogPKey Application
N1,N3-Bis(3-chlorophenyl) derivative-Cl385.2~4.1Polymer stabilization
N1,N3-Bis(3-nitrophenyl) derivative -NO2_2406.33.2Energetic materials
N,N'-Bis[3-(trifluoromethyl)phenyl] -CF3_3452.3~3.8Hydrophobic coatings

The nitro derivative’s lower LogP reflects nitro groups’ polar nature, while the trifluoromethyl analog’s higher molecular weight correlates with increased hydrophobicity.

Future Research Directions

  • Drug Delivery Systems: Exploiting amide hydrogen bonding for controlled release matrices.

  • Halogen Bonding Catalysis: Leveraging chlorine’s σ-hole for asymmetric synthesis.

  • Environmental Impact Studies: Assessing biodegradation pathways of chlorinated aromatic amides.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator